![molecular formula C19H19BrFNO B2981183 (4-Bromophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone CAS No. 1797139-92-4](/img/structure/B2981183.png)
(4-Bromophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone
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Description
(4-Bromophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone, also known as BFAM, is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in research. BFAM belongs to the class of compounds known as designer drugs, which are synthetic substances created to mimic the effects of other drugs.
Scientific Research Applications
Crystallography and Structural Analysis
The detailed crystal structure of related bromophenyl compounds provides valuable insights into the molecular geometry, bonding patterns, and electronic structure . This information is crucial for understanding the physical and chemical properties of the compound, which can be applied to design more efficient and targeted drugs.
Antimicrobial Studies
Research has indicated that certain bromophenyl derivatives have antimicrobial properties . This compound could be synthesized and tested against various bacterial strains to assess its efficacy as an antimicrobial agent.
Enzyme Inhibition Studies
Bromophenyl compounds have been studied for their ability to inhibit certain enzymes . This compound could be used in biochemical assays to explore its potential as an enzyme inhibitor, which could have implications in treating diseases where enzyme regulation is a therapeutic strategy.
properties
IUPAC Name |
(4-bromophenyl)-[3-(4-fluorophenyl)azepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFNO/c20-17-8-4-15(5-9-17)19(23)22-12-2-1-3-16(13-22)14-6-10-18(21)11-7-14/h4-11,16H,1-3,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHVEVFGILIEFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone |
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